Comparative Mechanism: Direct HIF2α PAS-B Binding Affinity (KD = 2 μM) vs. PHD2 Enzymatic Inhibition (IC50 = 3.9 μM for FG-2216)
THS-044 demonstrates a dissociation constant (KD) of 2 μM for the HIF2α PAS-B domain, as determined by NMR spectroscopy and isothermal titration calorimetry (ITC) [1]. This binding event directly stabilizes the PAS-B folded conformation and is mechanistically distinct from the action of PHD inhibitors, such as FG-2216, which inhibits the PHD2 enzyme with an IC50 of 3.9 μM to indirectly prevent HIFα degradation . While both compounds modulate the HIF pathway, THS-044's direct binding to the PAS-B domain of HIF2α represents a downstream, isoform-specific intervention, whereas FG-2216 acts upstream via enzymatic inhibition that impacts both HIF1α and HIF2α.
| Evidence Dimension | Binding Affinity / Enzymatic Inhibition Potency |
|---|---|
| Target Compound Data | KD = 2 μM (binding to HIF2α PAS-B domain) |
| Comparator Or Baseline | FG-2216: IC50 = 3.9 μM (inhibition of PHD2 enzyme) |
| Quantified Difference | Fundamentally different molecular interaction: direct protein-ligand binding (THS-044) vs. enzyme active-site inhibition (FG-2216); KD and IC50 values are not directly comparable due to distinct assay endpoints. |
| Conditions | THS-044: NMR spectroscopy, ITC, and trypsin proteolysis assays using recombinant HIF2α PAS-B protein [1]. FG-2216: Cell-free PHD2 enzymatic activity assay . |
Why This Matters
This distinction is critical for experimental design: THS-044 enables interrogation of HIF2α-specific transcriptional responses via direct modulation of the HIF2α-ARNT interaction interface, while PHD inhibitors broadly stabilize both HIF1α and HIF2α, obscuring isoform-specific contributions.
- [1] Scheuermann TH, Tomchick DR, Machius M, Guo Y, Bruick RK, Gardner KH. Artificial ligand binding within the HIF2α PAS-B domain of the HIF2 transcription factor. Proc Natl Acad Sci U S A. 2009 Jan 13;106(2):450-5. View Source
